Samarium(III) trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

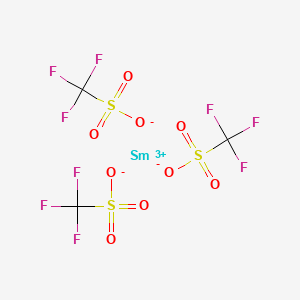

Samarium(III) trifluoromethanesulfonate: is a chemical compound with the formula Sm(SO3CF3)3. It is a white powder that is insoluble in water and is known for its role as a Lewis acid in various organic reactions . This compound is particularly valued for its water-tolerant properties, making it useful in reactions that occur in aqueous environments .

作用机制

Target of Action

Samarium(III) trifluoromethanesulfonate, also known as Samarium(III) triflate, is primarily used as a Lewis acid catalyst . A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base to form a Lewis adduct. In this role, it targets various organic compounds to facilitate chemical reactions.

Mode of Action

As a Lewis acid, this compound interacts with its targets by accepting a pair of electrons. This interaction can result in the formation of new bonds and the facilitation of chemical reactions. For example, it is used in the Aldol reaction of silyl enol ethers with aldehydes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Aldol reaction, a powerful means of forming carbon-carbon bonds in organic chemistry . The Aldol reaction is used in the synthesis of many important chemicals and pharmaceuticals.

Pharmacokinetics

It is known to be insoluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.

Result of Action

The result of this compound’s action as a Lewis acid catalyst is the facilitation of chemical reactions, such as the Aldol reaction . By accepting a pair of electrons, it can help form new bonds between organic compounds, leading to the creation of new molecules.

Action Environment

The action of this compound can be influenced by environmental factors. It is hygroscopic, meaning it absorbs moisture from the air . Therefore, it should be stored in a cool, dry place in a tightly closed container . It is also stable under recommended storage conditions but is incompatible with oxidizing agents and moisture .

生化分析

Biochemical Properties

Samarium(III) trifluoromethanesulfonate plays a crucial role in biochemical reactions as an effective Lewis acid catalyst. It is known to interact with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical processes. For instance, it has been used in the Aldol reaction of silyl enol ethers with aldehydes, demonstrating its ability to catalyze complex organic reactions . The nature of these interactions involves the coordination of the samarium ion with the functional groups of the biomolecules, enhancing the reactivity and selectivity of the reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Additionally, this compound can impact cell signaling by interacting with signaling proteins and receptors, thereby altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the samarium ion to specific biomolecules, such as enzymes and proteins, resulting in enzyme inhibition or activation. This binding can lead to conformational changes in the biomolecules, affecting their activity and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known to be hygroscopic, meaning it can absorb moisture from the environment, which can affect its stability and reactivity . Over time, the degradation of this compound can lead to changes in its biochemical activity and long-term effects on cellular function. In both in vitro and in vivo studies, it is essential to monitor the stability and degradation of this compound to ensure accurate and reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical reactions and cellular processes without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. It is crucial to determine the optimal dosage range for this compound to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . For example, it can influence the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and cellular metabolism. The interactions of this compound with these enzymes can enhance or inhibit their activity, depending on the specific metabolic context.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within cells can affect its biochemical activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and metabolic processes. The precise localization of this compound within the cell can determine its specific biochemical effects and its overall impact on cellular function.

准备方法

Synthetic Routes and Reaction Conditions: Samarium(III) trifluoromethanesulfonate can be synthesized by reacting samarium oxide with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran at room temperature . Another method involves the reduction of this compound using ethylmagnesium bromide in the presence of samarium metal .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .

化学反应分析

Types of Reactions: Samarium(III) trifluoromethanesulfonate primarily undergoes Lewis acid-catalyzed reactions. It is known to catalyze the Aldol reaction of silyl enol ethers with aldehydes . It is also used in the Baylis-Hillman reaction, where it acts as an effective catalyst .

Common Reagents and Conditions:

Aldol Reaction: Silyl enol ethers and aldehydes in the presence of this compound.

Baylis-Hillman Reaction: Various aldehydes and activated alkenes in the presence of this compound.

Major Products:

Aldol Reaction: β-hydroxy ketones or aldehydes.

Baylis-Hillman Reaction: α,β-unsaturated carbonyl compounds.

科学研究应用

Chemistry: Samarium(III) trifluoromethanesulfonate is widely used as a catalyst in organic synthesis. Its water-tolerant nature makes it suitable for reactions in aqueous media, expanding its utility in various chemical processes .

Biology and Medicine: While its primary applications are in chemistry, this compound’s role as a catalyst can indirectly benefit biological and medicinal chemistry by facilitating the synthesis of complex organic molecules used in drug development .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its efficiency as a catalyst helps in optimizing reaction conditions and improving yields .

相似化合物的比较

- Dysprosium(III) trifluoromethanesulfonate

- Ytterbium(III) trifluoromethanesulfonate

- Scandium(III) trifluoromethanesulfonate

- Indium(III) trifluoromethanesulfonate

Uniqueness: Samarium(III) trifluoromethanesulfonate is unique due to its high stability and water tolerance, which are not as pronounced in some of the other similar compounds. This makes it particularly useful in aqueous reactions and under conditions where moisture is present .

属性

CAS 编号 |

52093-28-4 |

|---|---|

分子式 |

CHF3O3SSm |

分子量 |

300.4 g/mol |

IUPAC 名称 |

samarium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Sm/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

AXXFVUWEFGKYBC-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sm+3] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Sm] |

Pictograms |

Irritant |

同义词 |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Samarium(III) trifluoromethanesulfonate in the synthesis of β-amino alcohols from D-glucose?

A1: this compound acts as a Lewis acid catalyst in the final step of the synthesis. [] The reaction involves an epoxide derived from D-glucose reacting with various amines. This compound facilitates the ring-opening of the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack by the amine. This results in the formation of β-amino alcohols with high regioselectivity and excellent yields (90-95%).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)